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molecular formula C9H7F3O2 B2641188 4-(2,2,2-Trifluoroethoxy)benzaldehyde CAS No. 76579-46-9

4-(2,2,2-Trifluoroethoxy)benzaldehyde

Cat. No. B2641188
M. Wt: 204.148
InChI Key: VQGWQLMGMVUITG-UHFFFAOYSA-N
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Patent
US07786098B2

Procedure details

50 grams (0.41 mol) of 4-hydroxybenzaldehyde, 400 ml of N,N-dimethylformamide (DMF), and 5 grams of 18-crown-6 ether was added into a one-litre four-necked flask with thermometer, mechanical stirrer and reflux condenser, and then the mixture was stirred for 20 minutes. 168 grams (1.22 mol) of potassium carbonate powder was added in batch and stirred another 30 minutes. The reaction mixture was heated to 110° C., and then a solution of 115 gram (0.45 mol) of trifluoroethyl toluene-4-sulfonate in 100 ml DMF was added dropwise within about 1 hour. The reaction mixture was heated to 130° C. for 3-4 hours. The reaction was monitored by TLC. The mixture was cooled to 0° C. and was poured into cooled 600 ml of 3N hydrochloric acid, and was stirred. The mixture was extracted with 1000 ml of ether. The water layer was separated and extracted with ether (3×400 ml). The ether extracts were combined and washed with 400 ml of 3N hydrochloric acid, distilled water, brine in turn. Then it was dried over anhydrous magnesium sulfate. The ether was removed by flash distillation, and the residue was vacuum distilled to give 4-trifluoroethoxybenzaldehyde (95-97° C./10 mmHg) in a yield of 88%. 1H-NMR (ppm) δ: 9.80 (1H, s; —CHO); 7.65 (2H, m; 2,6-ArH); 6.83 (2H, m; 3,5-ArH); 4.56 (2H, q; J3H-F=7.2 Hz; —CH2CF3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC(S(O[CH2:44][C:45]([F:48])([F:47])[F:46])(=O)=O)=CC=1.Cl>CN(C)C=O>[F:46][C:45]([F:48])([F:47])[CH2:44][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
STIRRING
Type
STIRRING
Details
stirred another 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 130° C. for 3-4 hours
Duration
3.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was poured
STIRRING
Type
STIRRING
Details
was stirred
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1000 ml of ether
CUSTOM
Type
CUSTOM
Details
The water layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×400 ml)
WASH
Type
WASH
Details
washed with 400 ml of 3N hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
distilled water, brine in turn
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then it was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed by flash distillation
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(COC1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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